molecular formula C28H60N+ B14236092 Stearyl ethylhexyldimonium CAS No. 463965-14-2

Stearyl ethylhexyldimonium

Cat. No.: B14236092
CAS No.: 463965-14-2
M. Wt: 410.8 g/mol
InChI Key: IFHQAQOJTLWUSJ-UHFFFAOYSA-N
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Description

Stearyl ethylhexyldimonium is a quaternary ammonium compound widely used in various industries due to its excellent surfactant properties. It is known for its ability to reduce static electricity, condition hair, and act as an emulsifier. This compound is often found in personal care products, such as shampoos and conditioners, as well as in industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: Stearyl ethylhexyldimonium can be synthesized through a quaternization reaction. This involves the reaction of stearyl alcohol with 2-ethylhexylamine to form the intermediate stearyl ethylhexylamine. This intermediate is then reacted with a methylating agent, such as methyl sulfate, to produce this compound methosulfate .

Industrial Production Methods: In industrial settings, the production of this compound typically involves continuous flow processes to ensure high efficiency and yield. The reaction conditions are carefully controlled to maintain the desired temperature and pressure, minimizing the formation of unwanted by-products .

Chemical Reactions Analysis

Types of Reactions: Stearyl ethylhexyldimonium primarily undergoes quaternization reactions. It can also participate in substitution reactions, where the quaternary ammonium group can be replaced by other functional groups under specific conditions .

Common Reagents and Conditions: The common reagents used in the synthesis of this compound include stearyl alcohol, 2-ethylhexylamine, and methyl sulfate. The reactions are typically carried out in organic solvents such as ethanol or methanol, under controlled temperature and pressure .

Major Products Formed: The major product formed from the quaternization reaction is this compound methosulfate. This compound is known for its excellent surfactant properties and is widely used in various applications .

Scientific Research Applications

Stearyl ethylhexyldimonium has a wide range of applications in scientific research. In chemistry, it is used as a surfactant and emulsifier in various formulations. In biology, it is used in cell culture media to enhance cell growth and viability. In medicine, it is used in topical formulations for its antimicrobial properties. In industry, it is used in the production of personal care products, textiles, and lubricants .

Mechanism of Action

The mechanism of action of stearyl ethylhexyldimonium involves its ability to interact with cell membranes and proteins. The quaternary ammonium group can disrupt the cell membrane, leading to cell lysis and death. This property makes it an effective antimicrobial agent. Additionally, its surfactant properties allow it to reduce surface tension and improve the spreadability of formulations .

Comparison with Similar Compounds

Similar Compounds:

  • Stearyl dimethyl benzyl ammonium chloride
  • Cetyl trimethyl ammonium bromide
  • Lauryl dimethyl benzyl ammonium chloride

Uniqueness: Stearyl ethylhexyldimonium is unique due to its combination of a long stearyl chain and an ethylhexyl group. This structure provides it with superior conditioning and antistatic properties compared to other quaternary ammonium compounds. Its ability to act as both a surfactant and an antimicrobial agent makes it highly versatile in various applications .

Properties

CAS No.

463965-14-2

Molecular Formula

C28H60N+

Molecular Weight

410.8 g/mol

IUPAC Name

2-ethylhexyl-dimethyl-octadecylazanium

InChI

InChI=1S/C28H60N/c1-6-9-11-12-13-14-15-16-17-18-19-20-21-22-23-24-26-29(4,5)27-28(8-3)25-10-7-2/h28H,6-27H2,1-5H3/q+1

InChI Key

IFHQAQOJTLWUSJ-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCCC[N+](C)(C)CC(CC)CCCC

Origin of Product

United States

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